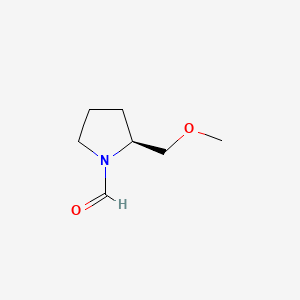

(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique structure, featuring a pyrrolidine ring and a methoxymethyl group, contributes to its reactivity and versatility in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde typically involves the following steps:

Starting Material: The synthesis often begins with a chiral precursor, such as (S)-proline.

Methoxymethylation: The introduction

Activité Biologique

(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde is a chiral compound with significant implications in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.19 g/mol

- CAS Number : 63126-45-4

The compound features a pyrrolidine ring, a methoxymethyl substituent, and an aldehyde functional group, contributing to its unique reactivity and biological interactions.

This compound acts primarily as a ligand, interacting with various biological targets such as enzymes and receptors. The interaction mechanisms include:

- Hydrogen Bonding : Stabilizes the compound within the active site of target molecules.

- Hydrophobic Interactions : Enhances binding affinity to lipid-soluble proteins.

These interactions suggest a role in modulating enzymatic activities and influencing receptor-mediated pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including phospholipase A2, which is crucial in inflammatory processes.

- Antimicrobial Properties : The compound demonstrates activity against several pathogens, including both Gram-positive and Gram-negative bacteria .

- Potential as a Chiral Catalyst : Its chiral nature allows it to function as a catalyst in asymmetric synthesis, which is vital for producing enantiopure pharmaceuticals.

Case Studies

- Enzyme Interaction Studies : In vitro assays have demonstrated that this compound can significantly inhibit the activity of phospholipase A2, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Efficacy : A study evaluated its effectiveness against E. coli and Staphylococcus aureus, revealing a notable reduction in bacterial growth rates when treated with the compound .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₁₃NO₂ | Contains methoxymethyl group; exhibits chiral properties |

| 1-Pyrrolidinecarboxaldehyde | C₆H₉NO | Lacks methoxymethyl group; used in different synthetic routes |

| N-Methyl-2-(methoxymethyl)pyrrolidine | C₈H₁₅N | Methyl group on nitrogen; alters biological activity |

The unique methoxymethyl substitution in this compound enhances its solubility and reactivity compared to similar compounds.

Applications De Recherche Scientifique

Chiral Synthesis

Overview

Chirality is a crucial aspect in the development of pharmaceuticals, as the efficacy and safety of drugs can depend on their stereochemistry. (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde serves as a chiral building block in the synthesis of various biologically active compounds.

Applications

- Synthesis of Amino Acids : This compound can be utilized in the asymmetric synthesis of amino acids, which are fundamental components in drug design and development.

- Ligand Development : It is often used as a ligand in asymmetric catalysis, enhancing the selectivity and yield of reactions involving carbonyl compounds.

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial growth by interfering with essential metabolic pathways.

Case Study

A study published in ACS Catalysis demonstrated the compound's effectiveness in inhibiting specific bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Biological Research

Mechanism of Action

The compound has been investigated for its role in modulating biological pathways. It has shown promise in inhibiting certain enzymes that are critical for pathogen survival.

Research Findings

- Inhibition of Enzymatic Activity : In laboratory settings, this compound has been tested against various enzymes, revealing its potential as an inhibitor for specific targets involved in disease processes.

Data Tables

| Application Area | Specific Uses | Findings/Results |

|---|---|---|

| Chiral Synthesis | Building block for amino acids | Enhanced selectivity in reactions |

| Pharmaceutical Development | Antibiotic candidate | Effective against multiple strains |

| Biological Research | Enzyme inhibition studies | Significant inhibition observed |

Propriétés

Numéro CAS |

63126-45-4 |

|---|---|

Formule moléculaire |

C7H13NO2 |

Poids moléculaire |

143.18 g/mol |

Nom IUPAC |

2-(methoxymethyl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C7H13NO2/c1-10-5-7-3-2-4-8(7)6-9/h6-7H,2-5H2,1H3 |

Clé InChI |

JNIOQRWRORXADR-UHFFFAOYSA-N |

SMILES |

COCC1CCCN1C=O |

SMILES canonique |

COCC1CCCN1C=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.